molecular formula C11H17ClN6O B12220584 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12220584
M. Wt: 284.74 g/mol
InChI Key: BEJGLAMHFFJOPK-UHFFFAOYSA-N
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Description

5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound featuring a carboxamide backbone, a dimethylpyrazole substituent, and a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications .

Properties

Molecular Formula

C11H17ClN6O

Molecular Weight

284.74 g/mol

IUPAC Name

5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N6O.ClH/c1-7-8(6-16(2)14-7)5-13-10-4-9(11(12)18)17(3)15-10;/h4,6H,5H2,1-3H3,(H2,12,18)(H,13,15);1H

InChI Key

BEJGLAMHFFJOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C(=C2)C(=O)N)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of poly(bromomethyl) compounds in the presence of a strong base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrazole-3-carboxamide scaffold with several analogs, but its substitution pattern distinguishes it:

  • N-methylpyrazole core : Similar to compounds in (e.g., 3a–3p), which feature a 3-methylpyrazole backbone.
  • Dimethylpyrazole substituent: Unique to the target compound; analogs in substitute with aryl groups (e.g., phenyl, chlorophenyl), while includes a dihydro-pyrazol-one with methylamino and phenyl groups.
  • Hydrochloride salt : Common in pharmaceuticals (e.g., ranitidine hydrochloride , pazopanib hydrochloride ) to improve bioavailability.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R Groups) Molecular Formula Molecular Weight Melting Point (°C) Solubility (HCl Salt)
Target Compound 1,3-Dimethylpyrazol-4-yl, methylamino C₁₄H₁₈ClN₇O ~359.8* Not Reported High (inferred)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl, 4-cyanophenyl C₂₁H₁₅ClN₆O 402.8 133–135 Moderate
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl, 4-cyanophenyl C₂₁H₁₄Cl₂N₆O 437.3 171–172 Low
Pazopanib Hydrochloride Benzenesulfonamide, indazolyl C₂₁H₂₃N₇O₂S·HCl 474.0 Not Reported High
3H-Pyrazol-3-one hydrochloride () 1,5-Dimethyl, phenyl, methylamino C₁₃H₁₇ClN₃O 278.7 Not Reported Moderate

*Calculated based on formula.

Comparison with Other Routes

  • Chromone-derived pyrazoles (): Utilize hydrazine hydrate and chromones, differing from the target’s carboxamide-focused synthesis.
  • Coumarin hybrids (): Incorporate thiazolidine-dione moieties, highlighting structural versatility but lower relevance to the target.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The hydrochloride salt confers high aqueous solubility, akin to pazopanib hydrochloride and ranitidine hydrochloride .
  • Non-salt analogs (e.g., 3a–3e in ) exhibit lower solubility, emphasizing the salt’s utility.

Pharmacological Potential

  • Kinase inhibition: Pyrazole carboxamides are known kinase inhibitors; the dimethylpyrazole group may enhance target selectivity compared to aryl-substituted analogs .

Analytical Characterization

  • Spectroscopy : Analogs in use $ ^1H $-NMR, MS, and elemental analysis, which would apply to the target compound.
  • Crystallography : Tools like SHELX and ORTEP-3 are standard for structural elucidation of similar compounds.

Biological Activity

5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a complex organic compound belonging to the pyrazole family. Its unique structural features, including a carboxamide group and a dimethylpyrazole moiety, contribute to its notable biological activities. This article examines the compound's pharmacological potential, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole core with two nitrogen atoms and multiple functional groups that enhance its solubility and biological activity. The hydrochloride salt form increases its aqueous solubility, making it suitable for pharmaceutical applications.

Property Value
Molecular Formula C₁₀H₁₄N₄O₂·HCl
Molecular Weight 232.70 g/mol
Solubility Soluble in water (as hydrochloride)

Bradykinin B1 Receptor Antagonism

One of the primary biological activities of this compound is its role as a bradykinin B1 receptor antagonist . Research indicates that antagonizing this receptor can alleviate pain and reduce inflammation, suggesting potential applications in treating inflammatory diseases and chronic pain conditions.

Anticancer Properties

The compound has also shown promise in anticancer research. Similar pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties. Studies have documented its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the administration of this compound led to a significant reduction in inflammatory markers in animal models of arthritis, highlighting its potential for treating inflammatory disorders.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Other Pyrazole Derivatives

The biological activity of 5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride can be compared with other known pyrazole derivatives:

Compound Name Biological Activity
CelecoxibCOX-2 inhibitor; anti-inflammatory
RimonabantCannabinoid receptor antagonist
3,5-DimethylpyrazoleCytotoxic effects against cancer cells

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